molecular formula C21H28ClN3O4 B12716547 Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-butenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- CAS No. 97181-25-4

Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-butenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)-

Cat. No.: B12716547
CAS No.: 97181-25-4
M. Wt: 421.9 g/mol
InChI Key: GGBJGNAUXNOVAV-CLNHMMGSSA-N
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Description

Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-butenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- is a complex organic compound with a unique structure that includes a piperazine ring, a benzodioxole moiety, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-butenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- typically involves multiple steps. The process begins with the preparation of the benzodioxole moiety, which is then coupled with a piperazine derivative. The final step involves the introduction of the pyrrolidinyl group and the formation of the monohydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-butenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzodioxole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may interact with specific enzymes or receptors, making it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-butenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- is investigated for its potential therapeutic properties. It may have applications in treating certain diseases or conditions due to its ability to modulate biological targets.

Industry

In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-butenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and benzodioxole-containing molecules. Examples include:

  • Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-butenyl)-4-(2-oxoethyl)-, monohydrochloride
  • Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-butenyl)-4-(2-oxo-2-(1-morpholinyl)ethyl)-, monohydrochloride

Uniqueness

What sets Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-butenyl)-4-(2-oxo-2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (E)- apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

97181-25-4

Molecular Formula

C21H28ClN3O4

Molecular Weight

421.9 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]but-2-en-1-one;hydrochloride

InChI

InChI=1S/C21H27N3O4.ClH/c1-16(17-4-5-18-19(13-17)28-15-27-18)12-20(25)24-10-8-22(9-11-24)14-21(26)23-6-2-3-7-23;/h4-5,12-13H,2-3,6-11,14-15H2,1H3;1H/b16-12+;

InChI Key

GGBJGNAUXNOVAV-CLNHMMGSSA-N

Isomeric SMILES

C/C(=C\C(=O)N1CCN(CC1)CC(=O)N2CCCC2)/C3=CC4=C(C=C3)OCO4.Cl

Canonical SMILES

CC(=CC(=O)N1CCN(CC1)CC(=O)N2CCCC2)C3=CC4=C(C=C3)OCO4.Cl

Origin of Product

United States

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